3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a halogenated heterocyclic compound It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the halogenation of a pyrrolo[2,3-c]pyridine precursor. One common method includes the bromination and chlorination of the pyrrolo[2,3-c]pyridine ring under controlled conditions. The reaction is often carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These halogens enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potent molecule in biological studies .
Properties
Molecular Formula |
C7H3Br2ClN2O |
---|---|
Molecular Weight |
326.37 g/mol |
IUPAC Name |
3,3-dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H3Br2ClN2O/c8-7(9)3-1-5(10)11-2-4(3)12-6(7)13/h1-2H,(H,12,13) |
InChI Key |
UABXFVOVYONARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=O)C2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.